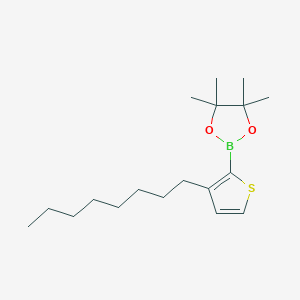
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficacy and Safety in Psychotic and Mood Disorders
Research on lurasidone, a compound with a similar complex structure, highlights its efficacy and safety in the treatment of psychotic and major affective disorders. Lurasidone has shown promise in short-term treatment of schizophrenia and acute bipolar depression, with a low risk of inducing weight-gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, and further long-term testing is needed (Pompili et al., 2018).
Advances in Electronic Devices
The development of π-conjugated organic donor–acceptor type polymers, including those based on diketopyrrolopyrrole (DPP) and its isomers, has significant implications for electronic devices. These high-performance electron-deficient pigments have potential in electronic device applications, outperforming DPP-based ones due to their distinct optical, electrochemical, and device performance characteristics (Deng et al., 2019).
Environmental Safety of Herbicides
Mesotrione, a structurally related herbicide, demonstrates efficient control over sensitive crops with a favorable toxicological and environmental profile. Its rapid degradation by soil microorganisms and low risk to non-target organisms and the environment underline its safety of use in agricultural practices (Carles et al., 2017).
Synthesis of Heterocyclic Compounds
Isatin derivatives, which share a similar core structure, serve as versatile substrates for synthesizing a wide range of pharmacologically active compounds. Their applications in forming N-heterocycles have been extensively reviewed, showcasing their synthetic versatility and the vast biological activities of their derivatives (Sadeghian & Bayat, 2022).
Catalytic Oxidation for Chemical Industry
Research on the controllable and selective catalytic oxidation of cyclohexene outlines the synthesis of valuable chemical intermediates. This demonstrates the importance of catalyst tuning for achieving targeted products, highlighting the synthetic value of such reactions in both academic and industrial settings (Cao et al., 2018).
Properties
IUPAC Name |
2-(3-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGPZZFCSMEQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)



![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)



![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
